Solvent Yellow 56

Description

not a carcinogen

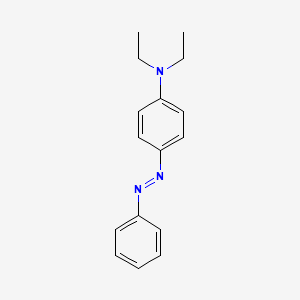

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-4-phenyldiazenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3/c1-3-19(4-2)16-12-10-15(11-13-16)18-17-14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJISKLXUJVZOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041745, DTXSID901024696 | |

| Record name | C.I. Solvent Yellow 56 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Diethyl-4-((E)-phenyldiazenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901024696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2481-94-9, 87986-73-0 | |

| Record name | Solvent Yellow 56 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2481-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Solvent Yellow 56 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002481949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Diethylamino)azobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102374 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N,N-diethyl-4-(2-phenyldiazenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Yellow 56 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Diethyl-4-((E)-phenyldiazenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901024696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethyl-p-(phenylazo)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLVENT YELLOW 56 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E973680S8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Solvent Yellow 56 CAS number and molecular structure

An In-depth Technical Guide to Solvent Yellow 56

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (C.I. 11021), a monoazo dye used in various industrial applications. This document details its chemical and physical properties, provides experimental protocols for its synthesis and evaluation, and outlines its primary applications.

Core Identification

CAS Number: 2481-94-9[1][2][3][4][5]

Molecular Structure: this compound is an azobenzene compound characterized by a phenylazo group substituted on an N,N-diethylaniline ring. Its IUPAC name is N,N-diethyl-4-(phenyldiazenyl)aniline. The molecule belongs to the single azo class of dyes.

-

Molecular Formula: C₁₆H₁₉N₃

-

Canonical SMILES: CCN(CC)C1=CC=C(C=C1)N=NC2=CC=CC=C2

-

InChI Key: SJJISKLXUJVZOA-UHFFFAOYSA-N

Quantitative Data Summary

The physical, chemical, and resistance properties of this compound are summarized in the tables below.

Table 1: General and Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 253.34 g/mol | |

| Appearance | Deep reddish-yellow powder | |

| Melting Point | 94-96 °C | |

| Density | 0.46 g/cm³ | |

| Topological Polar Surface Area | 28 Ų |

| XLogP3 | 5.3 | |

Table 2: Resistance and Fastness Properties

| Property | Rating/Value | Source(s) |

|---|---|---|

| Heat Resistance | 120 °C | |

| Light Fastness | 4-5 (on a scale of 1-8) | |

| Acid Resistance | 4 (on a scale of 1-5) | |

| Alkali Resistance | 5 (on a scale of 1-5) | |

| Water Soluble (%) | ≤ 1.0 |

| Volatile Matter at 105°C (%) | ≤ 1.0 | |

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of this compound is achieved through a two-step diazotization and azo coupling reaction. This protocol is based on established methods for creating azo dyes.

Materials:

-

Aniline

-

N,N-diethylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Acetate (CH₃COONa)

-

Ice

-

Distilled Water

-

Ethanol

Procedure:

Part A: Diazotization of Aniline

-

In a 250 mL beaker, add a molar equivalent of aniline to a solution of concentrated hydrochloric acid and water (e.g., 2.5 molar equivalents of HCl in water).

-

Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring. Aniline hydrochloride may precipitate.

-

Prepare a solution of sodium nitrite (1.1 molar equivalents) in cold distilled water.

-

Add the sodium nitrite solution dropwise to the cold aniline hydrochloride suspension. Maintain the temperature strictly between 0-5 °C to prevent the decomposition of the diazonium salt and the formation of phenolic byproducts.

-

Continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the benzenediazonium chloride solution.

Part B: Azo Coupling

-

In a separate 500 mL beaker, dissolve one molar equivalent of N,N-diethylaniline in an aqueous hydrochloric acid solution (e.g., 10% HCl).

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold benzenediazonium chloride solution prepared in Part A to the N,N-diethylaniline solution with vigorous stirring.

-

Maintain the temperature at 0-5 °C throughout the addition. The coupling reaction is pH-dependent; a weakly acidic to neutral pH is optimal. Slowly add a solution of sodium acetate to raise the pH and facilitate the coupling.

-

A colored precipitate of this compound will form. Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion.

Part C: Isolation and Purification

-

Filter the precipitated dye using a Buchner funnel.

-

Wash the filter cake extensively with cold water until the filtrate is neutral to remove any unreacted salts and acids.

-

Recrystallize the crude product from an ethanol-water mixture to obtain the purified dye.

-

Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 60 °C).

Protocol 2: Light Fastness Evaluation

This protocol outlines the procedure for determining the light fastness of this compound in a substrate, based on the ISO 105-B02 standard.

Materials:

-

This compound

-

Substrate for coloration (e.g., plastic, wax, or textile)

-

Blue Wool Standard reference fabrics (Scale of 1-8)

-

Xenon arc lamp apparatus

-

Opaque card or aluminum foil

-

Gray scale for assessing color change

Procedure:

-

Sample Preparation: Prepare a sample of the substrate colored with a specified concentration of this compound. The sample size should be appropriate for the testing apparatus holder.

-

Mounting: Mount the colored sample onto a card. Alongside it, mount the Blue Wool Standard fabrics (typically standards 1 through 8).

-

Masking: Cover half of both the test sample and the blue wool standards with an opaque material (e.g., aluminum foil) to shield them from light. The other half will be exposed.

-

Exposure: Place the mounted card inside a xenon arc lamp test chamber. This apparatus simulates natural sunlight under controlled conditions of temperature and humidity.

-

Inspection: Periodically inspect the samples. The test is complete when the contrast between the exposed and unexposed parts of Blue Wool Standard 6 is equal to grade 4 on the gray scale.

-

Evaluation: At the end of the test, assess the color change of the this compound sample by comparing its exposed and unexposed portions using the gray scale.

-

Rating: The light fastness rating of the this compound sample is the number of the Blue Wool Standard that shows a similar degree of fading (i.e., the same gray scale rating). For this compound, this is typically in the range of 4-5.

Mandatory Visualizations

Caption: Synthesis Workflow for this compound.

Caption: Logical Relationship of this compound Applications.

References

C.I. Solvent Yellow 56: A Comprehensive Technical Profile of Synonyms and Alternative Names

For Researchers, Scientists, and Drug Development Professionals

C.I. Solvent Yellow 56 is a synthetic organic compound widely utilized as a yellow dye in various industrial applications.[1] For professionals in research, scientific, and drug development fields, a precise understanding of its nomenclature is critical for accurate identification, literature review, and regulatory compliance. This technical guide provides a detailed compilation of its synonyms, trade names, and chemical identifiers.

Chemical Identity and Nomenclature

C.I. This compound is chemically classified as a monoazo dye.[2] Its systematic chemical name is N,N-diethyl-4-(phenylazo)aniline.[1] The compound is also frequently referred to by other chemical names that describe its structure, such as 4-(Diethylamino)azobenzene and p-(Diethylamino)azobenzene.[3][4]

The structural formula of C.I. This compound is C16H19N3, and it has a molecular weight of 253.34 g/mol . Key identifiers used in chemical databases and regulatory frameworks are essential for unambiguous identification.

| Identifier Type | Identifier |

| CAS Number | 2481-94-9 |

| Colour Index (C.I.) Name | This compound |

| Colour Index (C.I.) Number | 11021 |

| EINECS Number | 219-616-8 |

| PubChem CID | 17204 |

| IUPAC Name | N,N-diethyl-4-(2-phenyldiazen-1-yl)aniline |

Common Synonyms and Trade Names

Over the years, C.I. This compound has been marketed under a multitude of trade names and is known by various common synonyms. This diverse nomenclature can often be a source of confusion. The following table consolidates these alternative names, providing a valuable resource for researchers.

| Synonym / Trade Name |

| 4-(N,N-Diethylamino)azobenzene |

| 4-(Phenylazo)-N,N-diethylaniline |

| Aizen SOT Yellow 1 |

| Akrodye Oil Yellow 6 |

| Aniline, N,N-diethyl-p-(phenylazo)- |

| Benzenamine, N,N-diethyl-4-(2-phenyldiazenyl)- |

| Benzenamine, N,N-diethyl-4-(phenylazo)- |

| Ceres Yellow GGN |

| Diethyl Yellow |

| Fast Oil Yellow 64403 |

| Fat Yellow GGN |

| N,N-Diethyl-4-(phenylazo)aniline |

| N,N-Diethyl-4-aminoazobenzene |

| NSC 102374 |

| Oil Yellow 2635 |

| Oil Yellow DE |

| Oil Yellow DEA |

| Oil Yellow ENC |

| Oil Yellow GA |

| Oil Yellow NB |

| SOT Yellow 1 |

| Sudan Yellow 150 |

| Sudan Yellow GGN |

| Transparent Yellow 2G |

| Waxoline Yellow ED |

Logical Relationship of Nomenclature

The various names for C.I. This compound can be categorized to illustrate their relationships. The Colour Index name and number are standardized identifiers. The IUPAC and other chemical names provide a systematic description of the molecule's structure. Synonyms and trade names are often historical or company-specific.

Caption: Hierarchical relationship of C.I. This compound nomenclature.

References

Solubility of Solvent Yellow 56 in ethanol, DMSO, and other lab solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Solvent Yellow 56 (C.I. 11021), a monoazo dye, in various common laboratory solvents. The information contained herein is intended to assist researchers, scientists, and professionals in drug development in the handling and application of this compound.

Core Properties of this compound

This compound, chemically known as N,N-diethyl-4-(phenylazo)aniline, is a reddish-yellow powder.[1][2][3][4] It is insoluble in water but finds solubility in a range of organic solvents.[5] This dye is primarily utilized in the coloring of plastics, oils, fats, waxes, and printing inks.

Quantitative Solubility Data

The solubility of this compound has been quantitatively determined in several organic solvents. The data presented below is crucial for preparing stock solutions and for various experimental applications.

| Solvent | Solubility (g/L at 20°C) |

| Dichloromethane | 500 |

| Methylbenzene (Toluene) | 371.9 |

| Acetone | 171.3 |

| Butyl Acetate | 146.3 |

| Ethyl Alcohol (Ethanol) | 41.4 |

Data sourced from multiple suppliers, with specific values from one source.

Qualitative solubility information indicates that this compound is slightly soluble in Dimethyl Sulfoxide (DMSO), often requiring sonication for dissolution, and sparingly soluble in Chloroform.

Experimental Protocol for Solubility Determination

While specific experimental protocols for determining the solubility of this compound were not found in the immediate search, a general and widely accepted methodology for sparingly soluble dyes is the gravimetric method. This method provides a straightforward approach to ascertain the saturation point of a dye in a given solvent.

Objective: To determine the solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected laboratory solvent (e.g., ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 20°C). Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Filtration: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm filter to remove all undissolved particles. This step is critical to prevent solid particles from being included in the sample to be quantified.

-

Solvent Evaporation: Transfer the filtered solution to a pre-weighed evaporating dish or vial.

-

Drying and Weighing: Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. Once the solvent is removed, dry the remaining solid dye to a constant weight in an oven or vacuum desiccator.

-

Calculation: The solubility is calculated by dividing the mass of the dried dye by the volume of the filtered aliquot.

A "solubility titration" method has also been described for sparingly soluble compounds, where the dye is added in small increments to the solvent until the solubility is exceeded, which is detected by an abrupt change in the solution's extinction or light scattering.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of a dye such as this compound using the gravimetric method.

Disclaimer: The information provided in this document is intended for research and informational purposes only. Appropriate safety precautions should be taken when handling any chemical compounds.

References

An In-depth Technical Guide to the Spectral Properties of Solvent Yellow 56

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of Solvent Yellow 56, a synthetic azo dye. The document details its excitation and emission characteristics, the influence of solvent environments on its photophysical behavior, and standardized experimental protocols for spectral measurements.

Introduction to this compound

This compound, chemically identified as N,N-diethyl-p-(phenylazo)aniline (CAS 2481-94-9), is a member of the aminoazobenzene class of dyes.[1] Its molecular structure, featuring a phenylazo group linked to N,N-diethylaniline, gives rise to its characteristic yellow color.[1] This dye is soluble in a variety of organic solvents and is primarily used for coloring plastics, waxes, fats, and oils.[2][3] Understanding its spectral properties is crucial for its application in various scientific and industrial fields, including its potential use as a fluorescent probe.

Spectral Properties of this compound

The electronic absorption and emission spectra of this compound are influenced by the surrounding solvent environment, a phenomenon known as solvatochromism. The polarity of the solvent can affect the energy levels of the dye's molecular orbitals, leading to shifts in the absorption and emission maxima.

Excitation and Absorption Spectra

The absorption of light by this compound corresponds to electronic transitions within the molecule, primarily π-π* and n-π* transitions associated with the azo group and aromatic rings. The maximum absorption wavelength (λmax) is typically observed in the violet-blue region of the electromagnetic spectrum.

A study on aminoazobenzene dyes, including compounds structurally similar to this compound, has demonstrated the dependence of their absorption spectra on solvent polarity.[4] Generally, an increase in solvent polarity can lead to a bathochromic (red) shift in the absorption maximum. The table below summarizes the reported absorption maxima for aminoazobenzene dyes in various solvents, providing an expected range for this compound.

Table 1: Absorption Maxima (λmax) of Aminoazobenzene Dyes in Various Solvents

| Solvent | Dielectric Constant (ε) | λmax (nm) of Dimethylaminoazobenzene |

| Cyclohexane | 2.02 | 408 |

| 1,4-Dioxane | 2.21 | 410 |

| Dichloromethane | 8.93 | 415 |

| Acetone | 20.7 | 412 |

| Butanol | 17.5 | 414 |

| Ethanol | 24.6 | 415 |

| DMSO | 46.7 | 420 |

Data adapted from a study on closely related aminoazobenzene dyes and serves as a reference for the expected behavior of this compound.

Emission Spectra and Fluorescence Quantum Yield

While azo dyes are primarily known for their colorant properties, some exhibit fluorescence. The emission spectrum of a fluorescent molecule provides information about the energy difference between its excited and ground electronic states. The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed.

Detailed and specific data on the emission spectrum and fluorescence quantum yield of this compound is not widely available in the literature, which may suggest that it is a weakly fluorescent compound. Azobenzene and its derivatives are known to undergo efficient photoisomerization, a non-radiative decay pathway that can compete with and quench fluorescence. However, the incorporation of an N,N-dialkylamino group can, in some cases, enhance fluorescence.

For structurally similar fluorescent dyes, the emission maximum is typically red-shifted with increasing solvent polarity. Researchers investigating the fluorescence of this compound should anticipate a Stokes shift (the difference between the excitation and emission maxima) and be aware of the potential for low quantum yields.

Experimental Protocols for Spectral Analysis

Accurate determination of the excitation and emission spectra of this compound requires standardized experimental procedures. The following protocols are based on established methods for fluorescence spectroscopy.

Sample Preparation

-

Solvent Selection : Choose a range of spectroscopic-grade solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetone, ethanol, DMSO). Ensure the solvents are free from fluorescent impurities.

-

Stock Solution : Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., dichloromethane).

-

Working Solutions : Prepare a series of dilute working solutions from the stock solution in the selected solvents. The concentration should be optimized to have an absorbance value between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.

Measurement of Excitation and Emission Spectra

-

Instrumentation : Utilize a calibrated spectrofluorometer.

-

Excitation Spectrum :

-

Set the emission monochromator to the wavelength of maximum expected emission.

-

Scan the excitation monochromator over a range of wavelengths (e.g., 350-450 nm) to obtain the excitation spectrum.

-

The wavelength of maximum intensity in the excitation spectrum corresponds to the optimal excitation wavelength (λex).

-

-

Emission Spectrum :

-

Set the excitation monochromator to the determined optimal excitation wavelength (λex).

-

Scan the emission monochromator over a range of wavelengths (e.g., 450-650 nm) to obtain the emission spectrum.

-

The wavelength of maximum intensity in the emission spectrum is the emission maximum (λem).

-

-

Blank Correction : Record the spectra of the pure solvents (blanks) under the same experimental conditions and subtract them from the sample spectra to correct for background signals.

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield can be determined relative to a well-characterized fluorescence standard with a known quantum yield.

-

Standard Selection : Choose a standard with an absorption and emission profile that overlaps with that of this compound (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

-

Absorbance Measurement : Measure the absorbance of both the this compound solution and the standard solution at the same excitation wavelength using a UV-Vis spectrophotometer. Prepare a series of dilutions for both the sample and the standard with absorbances in the range of 0.01 to 0.1.

-

Fluorescence Measurement : Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard solutions under identical experimental conditions (excitation wavelength, slit widths, etc.).

-

Calculation : Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (ΦF_sample) can be calculated using the following equation:

ΦF_sample = ΦF_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

where:

-

ΦF_std is the quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

n_sample and n_std are the refractive indices of the sample and standard solutions, respectively.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the spectral properties of this compound.

Conclusion

The spectral properties of this compound, particularly its absorption characteristics, are influenced by the solvent environment. While detailed fluorescence data is limited, the provided experimental protocols offer a robust framework for researchers to thoroughly characterize its excitation and emission spectra, as well as its fluorescence quantum yield. Such data is essential for advancing the application of this compound in various scientific and technological domains.

References

- 1. This compound | C16H19N3 | CID 17204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Solvent polarity effect on photophysical properties of some aromatic azo dyes with focus on tautomeric and toxicity competition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescent azobenzenes and aromatic aldimines featuring an N–B interaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safety and Handling of Solvent Yellow 56

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for C.I. Solvent Yellow 56 (CAS No. 2481-94-9), a synthetic azo dye. The information is intended to support risk assessments and ensure safe laboratory practices for professionals in research and development.

Chemical and Physical Properties

This compound, chemically known as N,N-diethyl-4-(phenylazo)aniline, is a reddish-yellow powder.[1][2] It is insoluble in water but soluble in various organic solvents.[1]

| Property | Value |

| Chemical Formula | C₁₆H₁₉N₃ |

| Molecular Weight | 253.34 g/mol |

| CAS Number | 2481-94-9 |

| Appearance | Yellow/Light brown powder |

| Synonyms | 4-(Diethylamino)azobenzene, C.I. 11021, Diethyl Yellow |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity, skin and eye irritation, and skin sensitization.[3][4]

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Hazardous to the aquatic environment, long-term | Category 3 | H412: Harmful to aquatic life with long lasting effects |

Signal Word: Warning

Toxicological Profile

Proposed Metabolic Pathway

Azo dyes, such as this compound, can be metabolized in the body. The primary metabolic pathway involves the reductive cleavage of the azo bond (-N=N-) by azoreductases, which are present in liver microsomes and intestinal microflora. This process breaks the dye into smaller aromatic amine metabolites. For this compound, this would likely result in the formation of aniline and N,N-diethyl-p-phenylenediamine. These metabolites can then undergo further phase I and phase II metabolic reactions.

Handling Precautions and Personal Protective Equipment (PPE)

Safe handling of this compound is crucial to minimize exposure and associated risks. The following precautions should be strictly followed.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

| PPE | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit. |

| Respiratory Protection | An approved respirator should be worn if ventilation is inadequate or dust is generated. |

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

-

Remove and wash contaminated clothing before reuse.

First-Aid Measures

In case of exposure, immediate action is necessary.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Remove contaminated clothing. Wash the affected area with plenty of soap and water. If irritation persists, seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give 2-4 cupfuls of water or milk. Seek immediate medical attention. |

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Experimental Protocols for Hazard Assessment

The following are summaries of standard experimental protocols relevant to the hazards identified for this compound.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

Skin Irritation (Draize Test)

The Draize test is used to assess the skin irritation potential of a substance.

References

An In-Depth Technical Guide to the Synthesis and Manufacturing of Solvent Yellow 56

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Yellow 56, also known by its Colour Index name C.I. 11021 and CAS number 2481-94-9, is a monoazo dye characterized by its reddish-yellow hue.[1][2] Its chemical name is N,N-diethyl-p-(phenylazo)aniline.[3] This dye is insoluble in water but soluble in a variety of organic solvents, making it suitable for coloring oils, fats, waxes, plastics, and printing inks.[1][4] The synthesis of this compound is a classic example of diazo coupling, a fundamental reaction in the production of azo dyes. This guide provides a detailed overview of its synthesis, including a comprehensive experimental protocol and a visual representation of the reaction pathway.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₁₆H₁₉N₃ |

| Molecular Weight | 253.34 g/mol |

| CAS Number | 2481-94-9 |

| Appearance | Reddish-yellow to light brown powder |

| Melting Point | 168 °C |

| Solubility | Insoluble in water; soluble in organic solvents |

Synthesis Pathway

The manufacturing process for this compound involves a two-step reaction:

-

Diazotization of Aniline: Aniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid, at low temperatures to form a benzenediazonium salt.

-

Azo Coupling: The resulting diazonium salt is then reacted with N,N-diethylaniline. The N,N-diethylamino group is a strong activating group, directing the electrophilic diazonium salt to the para position of the aniline ring to form the final azo dye.

References

Navigating the Nuances of Purity: A Technical Guide to Research-Grade Solvent Yellow 56

For researchers, scientists, and professionals in drug development, the integrity of experimental outcomes hinges on the quality of the reagents used. This in-depth technical guide provides a comprehensive overview of the purity and quality specifications for research-grade Solvent Yellow 56 (C.I. 11021), a widely used azo dye. Understanding these parameters is crucial for ensuring the reliability and reproducibility of scientific studies.

This compound, chemically known as N,N-diethyl-p-(phenylazo)aniline, is a synthetic dye with broad applications in coloring plastics, waxes, and hydrocarbon solvents. In a research context, its purity is paramount to avoid interference from contaminants that could lead to erroneous results. This guide outlines the key quality attributes, analytical methodologies for their assessment, and the expected specifications for a research-grade product.

Physicochemical and Quality Specifications

Research-grade this compound should be a well-characterized substance with defined physical and chemical properties. The following tables summarize the key specifications based on typical supplier data and analytical testing.

Table 1: General Physicochemical Properties

| Property | Specification |

| Chemical Name | N,N-diethyl-p-(phenylazo)aniline |

| Synonyms | C.I. This compound, 4-(Diethylamino)azobenzene |

| CAS Number | 2481-94-9 |

| Molecular Formula | C₁₆H₁₉N₃ |

| Molecular Weight | 253.34 g/mol |

| Appearance | Yellow to reddish-yellow powder |

| Melting Point | 94-96 °C |

Table 2: Research-Grade Quality Specifications

| Parameter | Specification | Typical Analytical Method |

| Purity (by HPLC) | ≥ 98% | High-Performance Liquid Chromatography (HPLC) |

| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry |

| Volatile Matter (at 105°C) | ≤ 1.0% | Gravimetric Analysis |

| Water Solubles | ≤ 1.0% | Gravimetric Analysis |

| Residue on 80 mesh | ≤ 5.0% | Sieving |

| Heat Resistance | 120 °C | Thermal Analysis |

| Light Fastness | 4-5 | Xenon Arc Lamp Exposure |

| Acid Resistance | 4 | Colorimetric Analysis |

| Alkali Resistance | 5 | Colorimetric Analysis |

Impurity Profile: A Critical Consideration

The synthesis of this compound involves the diazotization of aniline followed by a coupling reaction with N,N-diethylaniline.[1][2] This process can lead to the presence of unreacted starting materials and side-products as impurities. For research-grade material, it is crucial to minimize these impurities.

Potential Impurities Include:

-

Aniline: A starting material and a known toxic substance.

-

N,N-diethylaniline: The other key starting material.

-

Other aromatic amines: Azo dyes are known to potentially degrade to form various aromatic amines, some of which are carcinogenic. Regulatory frameworks like REACH have strict limits on the presence of these compounds in consumer goods.[3][4]

The presence of these impurities is typically monitored using highly sensitive techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols for Quality Assessment

Detailed and validated analytical methods are essential for confirming the quality of research-grade this compound. The following are representative protocols adapted from methodologies used for similar azo dyes.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method provides a quantitative assessment of the purity of this compound and can also be used to detect non-volatile impurities.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v) with an acidic modifier like 0.1% formic acid or phosphoric acid to ensure good peak shape. The mobile phase should be filtered and degassed.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: The UV detector should be set at the maximum absorbance wavelength (λmax) of this compound, which is around 429 nm.

-

Sample Preparation: A stock solution of the sample is prepared in the mobile phase (e.g., 1 mg/mL) and then diluted to an appropriate concentration for analysis.

-

Analysis: The purity is calculated by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Identity Confirmation by Spectroscopic Methods

A combination of spectroscopic techniques is used to confirm the chemical structure of this compound.

Table 3: Key Spectroscopic Data for this compound

| Technique | Key Data |

| ¹H NMR | Spectral data should be consistent with the N,N-diethyl-p-(phenylazo)aniline structure, showing characteristic signals for the aromatic protons and the ethyl groups. |

| ¹³C NMR | The number and chemical shifts of the signals should correspond to the carbon atoms in the molecule. |

| IR Spectroscopy | The spectrum should exhibit characteristic absorption bands for N-H stretching, C-H aromatic and aliphatic stretching, N=N stretching (azo group), and C=C aromatic stretching. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 253.34). |

| UV-Vis Spectroscopy | The UV-Vis spectrum in a suitable solvent (e.g., ethanol) should display a maximum absorbance (λmax) characteristic of the azo chromophore. |

Note: Reference spectra for this compound are available in public databases and from reputable suppliers.[5]

Logical Relationships of Quality Parameters

The various quality parameters are interconnected and contribute to the overall assessment of the research-grade quality of this compound.

References

An In-depth Technical Guide to the Chemical Stability and Degradation of Solvent Yellow 56

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Yellow 56, chemically known as N,N-diethyl-p-(phenylazo)aniline and identified by the Color Index number C.I. 11021, is a monoazo dye used in a variety of industrial applications, including the coloring of plastics, waxes, oils, and printing inks.[1][2][3][4] Its chemical structure, characterized by an azo bridge (-N=N-) connecting a phenyl group to a N,N-diethylaniline group, is central to both its chromophoric properties and its reactivity.[5] Understanding the chemical stability and degradation pathways of this compound is crucial for predicting its performance in various matrices, assessing its environmental fate, and ensuring the safety of its applications, particularly as some azo dye degradation products are known to be hazardous.

This technical guide provides a comprehensive overview of the current knowledge regarding the chemical stability and degradation of this compound, drawing from available data and studies on structurally similar aminoazobenzene dyes.

Summary of Chemical Stability

This compound is generally considered stable under normal storage conditions, typically at ambient temperature and pressure. However, its stability is significantly influenced by several external factors.

Key Stability Characteristics:

-

Thermal Stability: The dye is susceptible to thermal decomposition at elevated temperatures. Heating to decomposition can release toxic fumes, including nitrogen oxides (NOx). Supplier technical data sheets indicate a heat resistance of up to 120°C.

-

Light Stability: It is reported to have good lightfastness, with a rating of 4-5 on the Blue Wool Scale. However, like many organic dyes, prolonged exposure to high-intensity light, particularly UV radiation, can lead to photodegradation.

-

Chemical Incompatibilities: this compound is incompatible with strong oxidizing agents and strong reducing agents, which can readily react with the azo linkage.

-

pH Stability: It demonstrates fair to good resistance to acidic and alkaline conditions, with reported resistance ratings of 4 and 5, respectively, on a scale of 1 to 5.

Potential Degradation Pathways

While specific, detailed degradation pathways for this compound are not extensively documented in publicly available literature, logical pathways can be inferred from studies on similar aminoazobenzene dyes and general principles of azo dye chemistry. The primary sites of degradation are the azo bond and the N,N-diethylamino group.

Reductive Cleavage of the Azo Bond

The most common degradation pathway for azo dyes is the reductive cleavage of the azo bond (-N=N-). This can be initiated by chemical reducing agents (e.g., sodium dithionite) or through certain biological processes. This cleavage results in the formation of two primary aromatic amines. For this compound, this would yield aniline and N,N-diethyl-p-phenylenediamine.

Oxidative Degradation

Oxidative conditions can lead to the degradation of this compound through several mechanisms:

-

Attack on the Azo Group: Strong oxidizing agents can attack the azo bond, potentially leading to the formation of azoxy compounds and eventually cleavage to form aromatic compounds and nitrogen gas.

-

N-Dealkylation: The N,N-diethylamino group is susceptible to oxidative attack, leading to the sequential removal of the ethyl groups (N-de-ethylation). This process can form N-ethyl-p-(phenylazo)aniline and subsequently p-(phenylazo)aniline.

-

Aromatic Ring Hydroxylation: Oxidizing species, such as hydroxyl radicals, can attack the aromatic rings, leading to the formation of phenolic compounds.

Photodegradation

Exposure to light, particularly in the UV spectrum, can provide the energy to initiate degradation reactions. This can involve the generation of reactive oxygen species that then participate in oxidative degradation pathways, or direct photolytic cleavage of bonds within the dye molecule.

Below is a diagram illustrating the principal inferred degradation pathways of this compound.

Caption: Inferred degradation pathways of this compound.

Quantitative Stability Data

A significant gap exists in the scientific literature regarding quantitative stability data for this compound. Most available information is qualitative and derived from supplier technical data sheets.

| Parameter | Condition/Medium | Result/Observation | Reference(s) |

| Heat Resistance | In plastics (PS) | Stable up to 120°C | |

| Light Fastness | Standard testing | Grade 4-5 (on a scale of 1-8) | |

| Acid Resistance | 5% Hydrochloric acid | Grade 4 (on a scale of 1-5) | |

| Alkali Resistance | 5% Sodium Carbonate | Grade 5 (on a scale of 1-5) | |

| Decomposition | On heating | Emits toxic fumes of nitrogen oxides (NOx) |

Proposed Experimental Protocol for Forced Degradation Studies

To rigorously assess the chemical stability of this compound and identify its degradation products, a forced degradation study is recommended. The following protocol is based on the principles outlined in the ICH Q1A(R2) guidelines for stability testing of new drug substances and products.

Preparation of Stock and Working Solutions

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. From this, prepare working solutions for each stress condition.

Stress Conditions

-

Acid Hydrolysis: Treat the dye solution with 0.1 M HCl at 60°C for up to 24 hours.

-

Base Hydrolysis: Treat the dye solution with 0.1 M NaOH at 60°C for up to 24 hours.

-

Oxidative Degradation: Treat the dye solution with 3% hydrogen peroxide (H₂O₂) at room temperature for up to 24 hours.

-

Thermal Degradation: Expose a solid sample of the dye and a solution of the dye to 120°C for up to 48 hours.

-

Photodegradation: Expose a solution of the dye to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

For all conditions, samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the extent of degradation. A control sample, protected from the stress condition, should be analyzed concurrently.

Sample Analysis

Analyze the stressed samples and control using a stability-indicating analytical method, typically High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD). This allows for the quantification of the parent dye and the detection of degradation products.

-

HPLC-DAD Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with a modifier like 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at the λmax of this compound and across a UV-Vis spectrum to detect degradation products with different chromophores.

-

Identification of Degradation Products

For the identification of major degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique. By comparing the mass spectra of the degradation products with the parent compound and considering the likely degradation pathways, the structures of the degradants can be elucidated.

The following diagram outlines the general workflow for a forced degradation study.

Caption: Workflow for a forced degradation study.

Conclusion and Future Perspectives

This compound exhibits moderate stability under typical conditions but is susceptible to degradation by heat, strong chemical agents, and likely light. The primary degradation pathways are inferred to be reductive cleavage of the azo bond and oxidative attack on the N,N-diethylamino group and aromatic rings.

A significant knowledge gap remains regarding the quantitative kinetics and specific mechanisms of its degradation under various environmental and application-relevant conditions. Rigorous forced degradation studies, employing modern analytical techniques such as HPLC-DAD and LC-MS, are essential to fill this gap. Such studies would provide invaluable data for developing more stable formulations, predicting environmental persistence, and conducting comprehensive toxicological risk assessments of its degradation products.

References

A Historical Perspective on Solvent Yellow 56 and its Analogs in Scientific Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Yellow 56, chemically known as N,N-diethyl-p-(phenylazo)aniline, belongs to the azo class of dyes. While its primary historical and commercial applications have been in the industrial sector for coloring plastics, waxes, oils, and other non-polar materials, its journey within the realm of scientific research is intertwined with the broader investigation of azo dyes, particularly in the fields of toxicology and histology. Due to a scarcity of specific historical research applications for this compound itself, this technical guide will focus on the closely related and extensively studied analog, 4-Dimethylaminoazobenzene (DMAB), also known as "Butter Yellow." The research conducted on DMAB provides a representative historical context for the scientific scrutiny applied to simple N,N-dialkylaminoazobenzene compounds and offers valuable insights into the early days of chemical carcinogenesis and histological staining techniques.

Section 1: Historical Applications in Carcinogenicity Research

The mid-20th century saw a surge in research into the carcinogenic properties of various chemicals, with azo dyes being a prominent area of investigation. 4-Dimethylaminoazobenzene (DMAB) became a model compound in these pioneering studies, primarily due to its potent ability to induce liver tumors in rodents. These early studies laid the groundwork for our modern understanding of chemical carcinogenesis.

Key Experimental Findings

Early toxicological studies on DMAB consistently demonstrated its carcinogenic effects in various animal models. The primary target organ for DMAB-induced carcinogenicity was the liver, with studies also reporting effects in the urinary bladder.

Table 1: Summary of Historical Carcinogenicity Studies on 4-Dimethylaminoazobenzene (DMAB)

| Animal Model | Route of Administration | Observed Effects | Historical Context/Reference |

| Rats | Oral (dietary) | Induction of hepatocellular carcinoma.[1][2][3][4] | Foundational studies in the 1940s and 1950s by Miller and Miller, among others. |

| Rats | Subcutaneous injection | Induction of liver tumors.[1] | Explored different routes of exposure to understand systemic effects. |

| Rats | Intraperitoneal injection | Induction of liver tumors. | Used to bypass initial metabolism in the gastrointestinal tract. |

| Mice | Oral (dietary) | Induction of liver tumors. | Confirmed carcinogenic effects across different rodent species. |

| Dogs | Oral | Induction of bladder tumors. | Demonstrated species-specific differences in target organs. |

Experimental Protocols: Induction of Hepatocellular Carcinoma in Rats (Historical Reconstruction)

The following is a generalized protocol reconstructed from historical accounts of DMAB carcinogenicity studies conducted in the mid-20th century.

Objective: To induce hepatocellular carcinoma in rats through dietary administration of 4-Dimethylaminoazobenzene (DMAB).

Materials:

-

Young, healthy adult male rats (e.g., Wistar or Sprague-Dawley strains).

-

Standard laboratory rat chow.

-

4-Dimethylaminoazobenzene (DMAB), crystalline.

-

Corn oil or other suitable vehicle for dissolving DMAB.

-

Animal caging and husbandry equipment.

-

Histological processing equipment and reagents.

Methodology:

-

Animal Acclimatization: Rats were acclimatized to the laboratory environment for a period of one to two weeks prior to the start of the experiment.

-

Diet Preparation:

-

A stock solution of DMAB was prepared by dissolving it in corn oil.

-

The DMAB solution was then thoroughly mixed into the powdered rat chow to achieve a final concentration typically ranging from 0.06% to 0.09% (w/w).

-

A control diet was prepared by mixing only the vehicle (corn oil) with the rat chow.

-

-

Experimental Groups:

-

Control Group: Fed the standard diet with the vehicle.

-

Experimental Group: Fed the diet containing DMAB.

-

-

Administration and Observation:

-

Animals were housed in individual or small group cages with ad libitum access to their respective diets and water.

-

The duration of the feeding study typically ranged from 100 to 200 days.

-

Animals were monitored daily for signs of toxicity, including weight loss, changes in appetite, and general health.

-

-

Termination and Tissue Collection:

-

At the end of the experimental period, or when animals showed signs of severe morbidity, they were euthanized.

-

A thorough necropsy was performed, with particular attention to the liver and other abdominal organs.

-

The liver was excised, weighed, and examined for gross abnormalities such as nodules and tumors.

-

Samples of the liver and other organs were fixed in 10% formalin for histological analysis.

-

-

Histopathological Examination:

-

Fixed tissues were processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).

-

Microscopic examination was performed to identify and characterize pre-neoplastic and neoplastic lesions, such as hepatocellular adenomas and carcinomas.

-

Logical Workflow for Historical Carcinogenicity Testing

The following diagram illustrates the general workflow of the historical carcinogenicity studies involving DMAB.

Section 2: Historical Applications in Histological Staining

While not as prominent as its role in toxicology, azo dyes, particularly the Sudan series which includes compounds structurally related to this compound, have a long history in histology as lipid stains. These dyes are lysochromes, meaning they are oil-soluble and stain lipids by a process of physical dissolution rather than a chemical reaction.

Sudan Dyes for Lipid Staining

Sudan dyes, including Sudan III and Sudan IV, were historically used to demonstrate the presence of neutral fats (triglycerides) in tissue sections. The principle behind this staining method is the greater solubility of the dye in the lipid droplets within the tissue than in the alcoholic solvent from which it is applied.

Table 2: Historical Sudan Dyes for Lipid Staining

| Dye | Color of Stained Lipid | Historical Application Notes |

| Sudan III | Orange-Red | One of the earlier Sudan dyes used for demonstrating fats. |

| Sudan IV (Scharlach R) | Scarlet-Red | Offered a more intense red staining of lipids compared to Sudan III. |

| Oil Red O | Brilliant Red | Introduced later and provided a more intense and stable staining of neutral lipids. |

| Sudan Black B | Black | Stains a broader range of lipids, including phospholipids and neutral fats. |

Experimental Protocol: Sudan III Staining for Neutral Fats in Frozen Sections (Historical Reconstruction)

The following is a generalized historical protocol for staining neutral fats in frozen tissue sections using Sudan III.

Objective: To visualize neutral fat droplets in tissue sections.

Materials:

-

Fresh or formalin-fixed tissue.

-

Gelatin for embedding.

-

Freezing microtome (cryostat).

-

Microscope slides and coverslips.

-

Sudan III staining solution (e.g., saturated solution in 70% ethanol).

-

70% Ethanol.

-

Glycerin jelly or other aqueous mounting medium.

-

Hematoxylin for counterstaining (optional).

Methodology:

-

Tissue Preparation:

-

Small pieces of fresh or formalin-fixed tissue were embedded in gelatin.

-

The embedded tissue was then frozen using a freezing microtome.

-

Frozen sections of 10-15 µm thickness were cut and collected in distilled water.

-

-

Staining Procedure:

-

The free-floating sections were transferred from distilled water to 70% ethanol for a brief period to facilitate staining.

-

Sections were then transferred to the Sudan III staining solution and incubated for 10-30 minutes.

-

After staining, the sections were briefly differentiated in 70% ethanol to remove excess stain.

-

The sections were then transferred back to distilled water.

-

-

Counterstaining (Optional):

-

For nuclear counterstaining, sections could be briefly stained with a solution of hematoxylin.

-

Following hematoxylin staining, sections were "blued" in tap water.

-

-

Mounting:

-

The stained sections were mounted on microscope slides from distilled water.

-

A drop of glycerin jelly was added, and a coverslip was carefully placed over the section, avoiding air bubbles.

-

-

Microscopic Examination:

-

The sections were examined under a light microscope.

-

Neutral fat droplets appeared as orange-red globules.

-

Staining Workflow for Lipids with Sudan Dyes

This diagram outlines the historical workflow for staining lipids in tissue sections using Sudan dyes.

Section 3: Metabolic Pathways of N,N-Dialkylaminoazobenzene Compounds

The carcinogenicity of DMAB spurred research into its metabolic fate, as it was hypothesized that metabolic activation was a prerequisite for its carcinogenic activity. These early studies were foundational to the field of drug metabolism and our understanding of how foreign compounds are processed in the body.

Key Metabolic Transformations

The metabolism of N,N-dialkylaminoazobenzene compounds like DMAB and by extension, this compound, involves several key enzymatic reactions, primarily occurring in the liver.

-

N-Demethylation/N-Dealkylation: One of the primary metabolic pathways is the removal of the alkyl groups from the tertiary amine. In the case of DMAB, this results in the formation of N-methyl-4-aminoazobenzene (MAB) and subsequently 4-aminoazobenzene (AAB).

-

Azo Reduction: The azo bond (-N=N-) can be cleaved by azoreductases, primarily by the gut microbiota and to some extent in the liver, to yield two aromatic amine metabolites. For DMAB, this would result in the formation of N,N-dimethyl-p-phenylenediamine and aniline.

-

Ring Hydroxylation: Hydroxyl groups can be introduced onto the aromatic rings, increasing the water solubility of the compound and facilitating its excretion.

Proposed Metabolic Activation Pathway of DMAB

The following diagram illustrates the proposed metabolic activation pathway of DMAB leading to its carcinogenic effects, a concept pioneered by the work of James and Elizabeth Miller.

Conclusion

While specific historical research applications of this compound are not well-documented, the extensive body of work on its close analog, 4-Dimethylaminoazobenzene, provides a rich historical context for the scientific investigation of this class of compounds. The early carcinogenicity studies with DMAB were instrumental in shaping the field of toxicology and our understanding of how chemicals can cause cancer. Similarly, the use of related azo dyes, such as the Sudan series, in histological staining represents a foundational technique in the visualization of cellular components. This guide serves as a technical overview of these historical applications, offering insights into the methodologies and conceptual frameworks that have paved the way for modern research in toxicology, pathology, and drug development.

References

Solvent Yellow 56: A Technical Guide for Researchers

An In-depth Examination of the Azo Dye Solvent Yellow 56 for Scientific and Drug Development Applications

Introduction

This compound, a prominent member of the azo dye family, is a synthetic organic compound widely utilized for its vibrant yellow hue.[1][2] Chemically identified as N,N-diethyl-4-(phenylazo)aniline, it is also known by various synonyms including C.I. 11021 and 4-(Diethylamino)azobenzene.[3][4] Its lipophilic nature renders it soluble in a variety of organic solvents and insoluble in water, making it suitable for coloring non-aqueous media such as plastics, waxes, oils, and printing inks.[5] The core structure of this compound features a characteristic azo bridge (-N=N-) linking two aromatic moieties, a defining feature of azo dyes. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and toxicological profile of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a reddish-yellow powder with a range of physical and chemical properties that are critical for its application and handling. These properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 2481-94-9 | |

| Molecular Formula | C₁₆H₁₉N₃ | |

| Molecular Weight | 253.34 g/mol | |

| Appearance | Reddish-yellow powder | |

| Melting Point | 94-100 °C | |

| Density | 0.46 g/cm³ | |

| Heat Resistance (in Polystyrene) | 220 °C |

Solubility

The solubility of this compound in various organic solvents at 20°C is presented below.

| Solvent | Solubility (g/L) |

| Acetone | 171 |

| Butyl Acetate | 146 |

| Methylbenzene | 371 |

| Dichloromethane | 500 |

| Ethyl Alcohol | 15 |

Spectroscopic Properties

Synthesis of this compound

The primary method for the synthesis of this compound is through a diazo coupling reaction. This process involves two main stages: the diazotization of aniline and the subsequent coupling of the resulting diazonium salt with N,N-diethylaniline.

Experimental Protocol: Synthesis of this compound

Materials:

-

Aniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

N,N-Diethylaniline

-

Sodium hydroxide (NaOH)

-

Ice

-

Ethanol (for recrystallization)

Procedure:

Part 1: Diazotization of Aniline

-

In a beaker, dissolve a specific molar equivalent of aniline in an aqueous solution of hydrochloric acid.

-

Cool the solution to 0-5°C in an ice bath with constant stirring.

-

In a separate beaker, prepare a solution of sodium nitrite in cold deionized water.

-

Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution, ensuring the temperature remains between 0-5°C.

-

Stir the resulting diazonium salt solution for 15-30 minutes at this temperature.

Part 2: Azo Coupling

-

In a separate beaker, dissolve an equimolar amount of N,N-diethylaniline in a suitable solvent, such as ethanol or a dilute acid solution.

-

Cool this solution to 0-5°C in an ice bath.

-

Slowly add the cold diazonium salt solution to the cold N,N-diethylaniline solution with vigorous stirring.

-

Maintain the temperature at 0-5°C and adjust the pH of the reaction mixture to be slightly acidic to neutral by the slow, dropwise addition of a sodium hydroxide solution. A colored precipitate of this compound should form.

-

Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

Part 3: Isolation and Purification

-

Collect the precipitated this compound by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.

-

Dry the crude product in a desiccator or a vacuum oven at a low temperature.

-

The dye can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain a product of higher purity.

Toxicological Profile

The toxicological properties of azo dyes, including this compound, are of significant interest to researchers and regulatory bodies. The primary concern stems from the metabolic cleavage of the azo bond, which can release potentially harmful aromatic amines.

Metabolism

The metabolism of azo dyes is a critical factor in their toxicity. In the mammalian gut, anaerobic bacteria produce azoreductase enzymes that cleave the azo linkage (-N=N-). This reductive cleavage breaks the dye molecule into its constituent aromatic amines. In the case of this compound, this process would yield aniline and N,N-diethyl-p-phenylenediamine.

These resulting aromatic amines can then be absorbed into the bloodstream and undergo further metabolic activation in the liver, primarily by cytochrome P450 enzymes. This activation can lead to the formation of reactive electrophilic species that can bind to cellular macromolecules like DNA, leading to mutations and potentially initiating carcinogenesis.

Toxicological Endpoints and Experimental Protocols

Mutagenicity: The Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. For azo dyes, a modified protocol is often necessary to facilitate the reductive cleavage of the azo bond.

Experimental Protocol: Modified Ames Test for Azo Dyes

-

Bacterial Strains: Salmonella typhimurium strains TA98 and TA100 are commonly used as they are sensitive to frameshift and base-pair substitution mutagens, respectively.

-

Metabolic Activation: A liver homogenate fraction (S9) is used to mimic mammalian metabolism. For azo dyes, the S9 mix is often supplemented with flavin mononucleotide (FMN) to enhance the activity of azoreductases.

-

Procedure: a. Prepare a top agar containing a trace amount of histidine and biotin. b. In a test tube, combine the test compound (this compound) at various concentrations, the S9/FMN mixture, and the bacterial culture. c. Pre-incubate the mixture at 37°C for 20-30 minutes to allow for metabolic activation and azo reduction. d. Add the top agar to the mixture, vortex briefly, and pour it onto a minimal glucose agar plate. e. Incubate the plates at 37°C for 48-72 hours.

-

Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize histidine) compared to the negative control.

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Plate a suitable cell line (e.g., HepG2 human liver cancer cells) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Expose the cells to various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan precipitate. Add a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control. A dose-dependent decrease in absorbance indicates the cytotoxic effect of the compound.

Conclusion

This compound is a commercially important azo dye with well-defined chemical and physical properties. Its synthesis is a standard process in industrial organic chemistry. From a toxicological perspective, the primary concern is its metabolic conversion to aromatic amines, which can be genotoxic. Standardized assays such as the Ames test and MTT assay are crucial tools for evaluating the mutagenic and cytotoxic potential of this compound and its metabolites. This technical guide provides researchers and drug development professionals with a foundational understanding of this compound, emphasizing the importance of appropriate handling and thorough toxicological assessment in its applications.

References

A Technical Guide to the Principles of Lipid Detection Using Solvent Yellow 56

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solvent Yellow 56, a lipophilic azo dye, presents potential as a reagent for the detection and visualization of intracellular lipids. This technical guide outlines the fundamental principles governing its use in lipid analysis, drawing upon the established knowledge of lysochrome dyes. While specific research applications in cellular imaging are not widely documented, this document provides a comprehensive theoretical framework, hypothetical protocols, and comparative data to guide researchers in exploring its utility. The core mechanism of action relies on the dye's high solubility in neutral lipids, leading to its accumulation in and staining of lipid droplets. This guide details the physicochemical properties of this compound, offers a generalized experimental protocol for its application in fluorescence microscopy, and presents a comparative analysis with commonly employed lipid-selective fluorescent probes. Furthermore, it includes diagrammatic representations of a general lipid staining workflow and a key lipid metabolism pathway to provide a broader context for its potential applications in metabolic research.

Introduction to this compound for Lipid Detection

This compound, also known by its Colour Index name C.I. 11021, is an organic compound identified as N,N-diethyl-p-(phenylazo)aniline[1][2]. It belongs to the family of azo dyes and is characterized by its reddish-yellow powder appearance[1][2]. Its primary industrial applications include the coloring of hydrocarbon solvents, oils, fats, waxes, and plastics[1].

The utility of this compound in a laboratory setting for the detection of lipids is based on its nature as a lysochrome , or a fat-soluble dye. The principle of lysochrome staining is a physical process rather than a chemical reaction. The dye, being non-polar, preferentially dissolves in neutral lipids, such as triglycerides and cholesterol esters, which are the primary components of intracellular lipid droplets. This selective partitioning leads to a localized concentration of the dye, allowing for the visualization of lipid-rich structures within cells and tissues. While traditionally used as a colorimetric dye, its classification by some suppliers as a fluorescent dye suggests potential for use in fluorescence microscopy, a highly sensitive and specific imaging modality.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for designing appropriate experimental protocols, particularly for preparing staining solutions and predicting the dye's behavior in biological systems.

| Property | Value | Reference(s) |

| Chemical Name | N,N-diethyl-p-(phenylazo)aniline | |

| Synonyms | C.I. This compound, C.I. 11021, 4-(Diethylamino)azobenzene | |

| Molecular Formula | C₁₆H₁₉N₃ | |

| Molecular Weight | 253.34 g/mol | |

| Appearance | Reddish-yellow powder | |

| Melting Point | 168 °C | |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., oils, fats, waxes, hydrocarbon solvents) | |

| Chemical Class | Azo dye |

Table 1: Physicochemical Properties of this compound. This table summarizes the key identifiers and physical characteristics of this compound.

Core Principle of Lipid Detection: A Lysochrome-Based Mechanism

The fundamental principle of lipid detection using this compound is based on its selective solubility in lipids. This process can be broken down into the following conceptual steps:

-

Introduction of the Dye: this compound, dissolved in an appropriate organic solvent, is introduced to the biological sample (cells or tissues).

-

Partitioning into Lipids: Due to its hydrophobic nature, the dye preferentially moves from its solvent carrier into the highly non-polar environment of intracellular lipid droplets.

-

Accumulation and Signal Generation: The dye accumulates in these lipid-rich structures. In bright-field microscopy, this accumulation results in a visible color change. If the dye possesses fluorescent properties, this concentration will lead to a localized fluorescent signal upon excitation with the appropriate wavelength of light.

This mechanism is shared with other well-known lysochromes used in histology and cell biology, such as Oil Red O and Sudan dyes.

Hypothetical Experimental Protocol for Lipid Staining in Cultured Cells

4.1. Materials

-

This compound powder

-

Anhydrous ethanol or isopropanol

-

Phosphate-buffered saline (PBS), pH 7.4

-

4% paraformaldehyde (PFA) in PBS

-

Mounting medium

-

Glass coverslips and microscope slides

-

Cultured cells grown on sterile coverslips

4.2. Procedure

-

Preparation of Staining Stock Solution:

-

Prepare a 1 mg/mL stock solution of this compound in anhydrous ethanol or isopropanol.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C, protected from light.

-

-

Cell Culture and Treatment:

-

Seed cells on sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency.

-

Treat the cells with experimental compounds as required to induce changes in lipid content (e.g., oleic acid to promote lipid droplet formation).

-

-

Cell Fixation:

-

Aspirate the culture medium.

-

Gently wash the cells twice with PBS.

-

Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Staining:

-

Prepare a working staining solution by diluting the this compound stock solution in PBS. The final concentration will need to be optimized, but a starting range of 1-10 µg/mL is suggested.

-

Aspirate the final PBS wash from the fixed cells.

-

Add the staining solution to the cells and incubate for 10-30 minutes at room temperature, protected from light.

-

-

Washing:

-

Aspirate the staining solution.

-

Wash the cells three times with PBS for 5 minutes each to remove excess dye and reduce background signal.

-

-

Mounting and Imaging:

-

Mount the coverslips onto glass slides using an appropriate mounting medium.

-